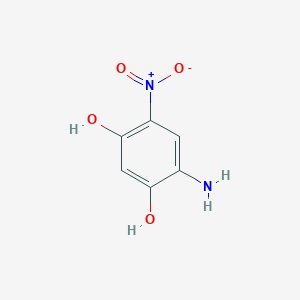
4-Amino-6-nitro-1,3-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-nitro-1,3-benzenediol is an organic compound with the molecular formula C6H6N2O4 It is a derivative of 1,3-benzenediol, where the hydrogen atoms at positions 4 and 6 are substituted by an amino group (-NH2) and a nitro group (-NO2), respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-nitro-1,3-benzenediol typically involves a multi-step process. One common method starts with the nitration of 1,3-benzenediol to produce 4,6-dinitro-1,3-benzenediol. This intermediate is then subjected to reduction conditions to selectively reduce one of the nitro groups to an amino group, yielding this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s quality and yield. The process typically includes steps such as nitration, reduction, and purification to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-6-nitro-1,3-benzenediol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-nitro-1,3-benzenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-6-nitro-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as peroxidases, by interfering with their catalytic activity. This inhibition can lead to the disruption of various biochemical processes, making it useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzenediol (Resorcinol): A parent compound with two hydroxyl groups at positions 1 and 3.
4-Amino-1,3-benzenediol: Similar structure but lacks the nitro group.
4-Nitro-1,3-benzenediol: Similar structure but lacks the amino group.
Comparison: The combination of these functional groups allows for a broader range of chemical modifications and biological activities .
Eigenschaften
Molekularformel |
C6H6N2O4 |
|---|---|
Molekulargewicht |
170.12 g/mol |
IUPAC-Name |
4-amino-6-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H6N2O4/c7-3-1-4(8(11)12)6(10)2-5(3)9/h1-2,9-10H,7H2 |
InChI-Schlüssel |
SENSPHQXKYKAHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



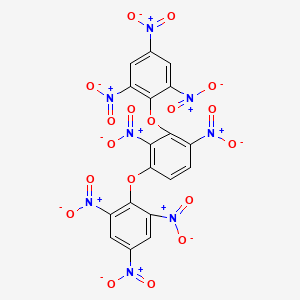





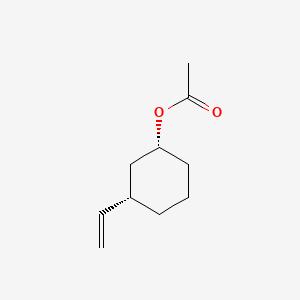
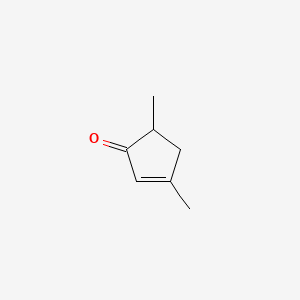
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
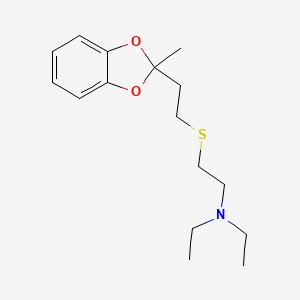
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)


